2,4(3H,5H)-Furandione, 3-(phenylazo)-
Description
2,4(3H,5H)-Furandione, 3-(phenylazo)-, is a heterocyclic compound characterized by a furandione core (a five-membered lactone ring with two ketone groups) substituted with a phenylazo (-N=N-C6H5) group at the 3-position. The furandione scaffold, also known as tetronic acid (C4H4O3), is a versatile pharmacophore with applications in medicinal chemistry and materials science . The phenylazo substituent introduces photochromic and coordination properties, making the compound relevant in dye chemistry and metal complexation studies .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-phenyldiazenyloxolane-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-15-10(14)9(8)12-11-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
GTDHVSCESSCJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)furan-2,4(3H,5H)-dione typically involves the reaction of aromatic amines with furan derivatives. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters, catalyzed by HY Zeolite nano-powder . This method provides good yields and is considered efficient and green.
Industrial Production Methods
The use of zeolite nano-powders and other catalysts like SnCl2 and ZnO nanoparticles has been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylazo)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,4-dione derivatives, while reduction can produce amines.
Scientific Research Applications
3-(Phenylazo)furan-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Phenylazo)furan-2,4(3H,5H)-dione involves its interaction with molecular targets and pathways in biological systems. The phenylazo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The furan ring structure also contributes to its reactivity and potential biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Azo-Furandione Derivatives
The phenylazo group in the target compound can be modified with electron-donating or withdrawing groups, altering its physicochemical and biological properties. Examples include:
Key Observations :
Comparison with Alkyl-Substituted Furandiones
Alkyl-substituted furandiones lack the azo group but share the tetronic acid core:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
